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Compound of Interest

Compound Name: Tris(dimethylamino)arsine

Cat. No.: B1606909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate arsenic precursor is a critical decision in the fabrication of

semiconductor devices, directly impacting doping efficiency, material quality, and process

safety. This guide provides an objective comparison of Tris(dimethylamino)arsine (TDMAAs)

with other common arsenic sources, primarily the hazardous gas arsine (AsH3) and the

organometallic liquid Tertiarybutylarsine (TBA). The information presented is a synthesis of

findings from various experimental studies.

Executive Summary
Tris(dimethylamino)arsine (TDMAAs) has emerged as a viable alternative to traditional

arsenic sources, offering a significantly improved safety profile over the highly toxic and

pyrophoric arsine gas. Organometallic precursors like TDMAAs and TBA provide advantages in

terms of handling and reduced safety infrastructure costs. The choice of precursor, however,

has a profound impact on doping characteristics, including incorporation efficiency, achievable

carrier concentrations, and the electrical properties of the resulting semiconductor layers. This

guide will delve into these differences, supported by available experimental data.
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The doping efficiency of an arsenic precursor is a multifaceted parameter, encompassing its

ability to incorporate arsenic atoms into the desired lattice sites and the resulting electrical

activity. The following tables summarize key performance indicators for TDMAAs, Arsine

(AsH3), and Tertiarybutylarsine (TBA) in the context of Metal-Organic Chemical Vapor

Deposition (MOCVD) for common semiconductor materials.

Disclaimer: The data presented below is compiled from multiple sources and may not have

been collected under identical experimental conditions. Direct comparisons should be made

with caution.

Doping of Gallium Arsenide (GaAs)

Arsenic
Source

Precursor

Achieved
Carrier
Concentration
(cm⁻³)

Mobility
(cm²/Vs)

Key
Observations

TDMAAs
Tris(dimethylami

no)arsine
N/A N/A

Used for GaAs

growth; data on

specific doping

efficiency is

limited in direct

comparative

studies.

TBA
Tertiarybutylarsin

e

up to 6.5 x 10¹⁸

(p-type)

100 - 400 (p-

type)

Allows for

controlled

intrinsic carbon

doping.

AsH₃ Arsine > 10¹⁹ (n-type)
~1,000 - 5,000

(n-type)

Industry

standard, high

toxicity, high

incorporation

efficiency.
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Arsenic
Source

Precursor

Achieved
Carrier
Concentration
(cm⁻³)

Mobility
(cm²/Vs)

Key
Observations

TDMAAs
Tris(dimethylami

no)arsine
N/A N/A

Limited

comparative data

available for InP

doping with

TDMAAs.

TBA
Tertiarybutylarsin

e

1.5 x 10¹⁵ (n-

type)
72,360 at 77K

Enables growth

at lower

temperatures

compared to

AsH₃.

AsH₃ Arsine > 10¹⁹ (n-type) High

Standard

precursor, high

toxicity.
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Arsenic
Source

Precursor

Achieved
Carrier
Concentration
(cm⁻³)

Mobility
(cm²/Vs)

Key
Observations

TDMAAs
Tris(dimethylami

no)arsine
N/A N/A

While used for II-

VI doping, direct

comparative data

on doping

efficiency in

ZnSe is not

readily available.

Solid Source Zn₃As₂
~2 x 10¹⁷ (p-

type)
0.012

Demonstrates

the feasibility of

p-type doping in

ZnSe.

Experimental Methodologies
The data presented in this guide is derived from experiments conducted under specific MOCVD

growth conditions. Below are representative experimental protocols for arsenic doping using

different precursors.

Protocol 1: MOCVD Growth of GaAs using TDMAAs and
TMGa

Objective: To grow epitaxial layers of Gallium Arsenide.

Precursors:

Gallium Source: Trimethylgallium (TMGa)

Arsenic Source: Tris(dimethylamino)arsine (TDMAAs)

Substrate: GaAs

Growth Temperature: 500 - 650°C
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Reactor Pressure: 100 mbar

V/III Ratio: Varied between 10 and 50. The V/III ratio is the molar ratio of the Group V

precursor (TDMAAs) to the Group III precursor (TMGa) in the gas phase.

Carrier Gas: H₂

Protocol 2: MOCVD Growth of InP using TBA and TMIn
Objective: To grow epitaxial layers of Indium Phosphide.

Precursors:

Indium Source: Trimethylindium (TMIn)

Arsenic/Phosphorus Source: Tertiarybutylarsine (TBA) / Tertiarybutylphosphine (TBP)

Substrate: InP

Growth Temperature: 500 - 650°C

Reactor Pressure: Low Pressure MOCVD

V/III Ratio: Varied to achieve desired film properties.

Carrier Gas: H₂

Visualizing the Doping Process and Precursor
Structures
To better understand the relationships and processes involved, the following diagrams have

been generated using the Graphviz DOT language.
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To cite this document: BenchChem. [A Comparative Guide to Arsenic Doping: TDMAAs vs.
Alternative Sources]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1606909#doping-efficiency-comparison-between-
tdmaas-and-other-arsenic-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1606909?utm_src=pdf-body-img
https://www.benchchem.com/product/b1606909#doping-efficiency-comparison-between-tdmaas-and-other-arsenic-sources
https://www.benchchem.com/product/b1606909#doping-efficiency-comparison-between-tdmaas-and-other-arsenic-sources
https://www.benchchem.com/product/b1606909#doping-efficiency-comparison-between-tdmaas-and-other-arsenic-sources
https://www.benchchem.com/product/b1606909#doping-efficiency-comparison-between-tdmaas-and-other-arsenic-sources
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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